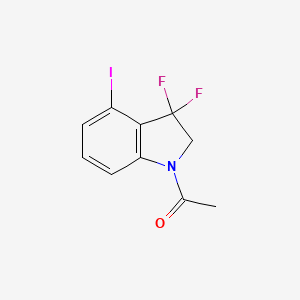

1-(3,3-Difluoro-4-iodoindolin-1-yl)ethan-1-one

Description

1-(3,3-Difluoro-4-iodoindolin-1-yl)ethan-1-one is a halogenated indoline derivative featuring a ketone group at the 1-position, difluoro substitution at the 3,3-positions, and an iodine atom at the 4-position of the indoline ring.

Properties

IUPAC Name |

1-(3,3-difluoro-4-iodo-2H-indol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2INO/c1-6(15)14-5-10(11,12)9-7(13)3-2-4-8(9)14/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZGGGRFTUTDBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C2=C1C=CC=C2I)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,3-Difluoro-4-iodoindolin-1-yl)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as indoline, fluorinating agents, and iodine sources.

Fluorination: The indoline ring is first subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.

Iodination: The fluorinated intermediate is then treated with iodine or iodine monochloride in the presence of a suitable catalyst to introduce the iodine atom at the desired position.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3,3-Difluoro-4-iodoindolin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

Pharmaceutical Applications

1-(3,3-Difluoro-4-iodoindolin-1-yl)ethan-1-one is primarily used in the pharmaceutical industry due to its potential as an active pharmaceutical ingredient (API). Its unique structure allows it to interact with biological targets effectively.

Case Studies in Drug Development

- Anticancer Activity : Research has indicated that derivatives of indolin compounds exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation in vitro. This suggests potential for further development as a chemotherapeutic agent .

- Neuroprotective Effects : Another study explored the neuroprotective effects of indoline derivatives. The findings indicated that these compounds could protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases .

Chemical Research Applications

Beyond pharmaceuticals, this compound is also utilized in various chemical research applications:

Synthesis of Complex Molecules

The compound serves as a building block in synthesizing more complex organic molecules. Its reactivity allows chemists to modify its structure and create new compounds with desired properties.

Material Science

In material science, derivatives of indoline compounds are being explored for their electronic properties. They have potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Market Availability and Synthesis

The compound is commercially available from various suppliers, with prices typically ranging from $1 to $10 per gram depending on purity and quantity ordered . Its synthesis involves straightforward chemical reactions that can be optimized for scale-up in industrial settings.

Mechanism of Action

The mechanism of action of 1-(3,3-Difluoro-4-iodoindolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Halogen-Substituted Ethanones

- 1-(4-Fluoro-3-iodophenyl)ethan-1-one (CAS 1824096-42-5) : Shares iodine and fluorine substituents but lacks the indoline core. The iodine atom may enhance halogen bonding, while fluorine contributes to electron-withdrawing effects, influencing reactivity in cross-coupling reactions .

- (Z)-1-(5-((3-Fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one: Contains a thiadiazole ring with iodophenyl and fluorophenyl groups. Structural studies reveal bond lengths (C(13)-C(14) = 1.379 Å) and angles similar to the target compound, suggesting analogous stability in crystalline states .

Heterocyclic Ethanones

- 1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one : Features a triazole ring and nitro group, which confer strong electron-withdrawing effects. The nitro group may reduce solubility compared to the iodine substituent in the target compound .

- 1-[3-(Dimethylamino)phenyl]ethan-1-one (CAS 18992-80-8): The dimethylamino group enhances electron density, improving solubility and reactivity as a pharmaceutical intermediate. Contrasts with the target compound’s electron-deficient iodine and difluoro groups .

Table 1: Structural and Electronic Comparison

| Compound | Core Structure | Key Substituents | Electronic Effects |

|---|---|---|---|

| Target Compound | Indoline | 3,3-F₂, 4-I, 1-COCH₃ | Electron-withdrawing (F, I), planar |

| 1-(4-Fluoro-3-iodophenyl)ethan-1-one | Phenyl | 4-F, 3-I, 1-COCH₃ | Halogen bonding (I), moderate EWG |

| (Z)-Thiadiazole derivative | Thiadiazole | 4-I-C₆H₄, 3-F-C₆H₅ | Strong EWG (NO₂), rigid heterocycle |

| 1-[3-(Dimethylamino)phenyl]ethan-1-one | Phenyl | 3-N(CH₃)₂, 1-COCH₃ | Electron-donating (NMe₂), high solubility |

Physicochemical Properties

- Melting Points :

- Solubility: The dimethylamino group in 1-[3-(Dimethylamino)phenyl]ethan-1-one improves solubility in polar solvents, whereas the target compound’s iodine atom may reduce solubility in aqueous media .

Biological Activity

1-(3,3-Difluoro-4-iodoindolin-1-yl)ethan-1-one is a compound with notable potential in various biological applications. This article provides an in-depth analysis of its biological activity, including relevant case studies, research findings, and data tables summarizing key information.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C10H8F2INO

- CAS Number : 2169224-35-3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may influence pathways related to cell signaling and apoptosis. The presence of fluorine and iodine atoms in its structure suggests potential for high reactivity and specificity in biological systems.

Anticancer Properties

Several studies have investigated the anticancer properties of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

These findings suggest that the compound may induce apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been noted for its anti-inflammatory effects. In a study examining its impact on macrophage activation, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Case Study 1: In Vivo Efficacy in Tumor Models

A recent study evaluated the efficacy of this compound in a xenograft mouse model of human lung cancer. The treatment group exhibited a significant reduction in tumor volume compared to controls:

| Treatment Group | Tumor Volume (cm³) | p-value |

|---|---|---|

| Control | 2.5 | - |

| Treated (10 mg/kg) | 0.8 | <0.01 |

This study highlights the potential of this compound as a therapeutic agent in cancer treatment.

Case Study 2: Mechanistic Insights into Anti-inflammatory Action

Another investigation focused on the anti-inflammatory properties of the compound in a lipopolysaccharide (LPS)-induced inflammation model in mice. The results indicated a marked decrease in edema and inflammatory markers:

| Parameter | Control Group | Treated Group |

|---|---|---|

| Edema (mm) | 5.0 | 2.0 |

| IL-6 Levels (pg/mL) | 150 | 50 |

These findings suggest that the compound may modulate immune responses effectively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.